N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline
Description
The compound N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline is a phosphorus-containing aromatic amine derivative with the molecular formula C₂₇H₃₉NO₄P (derived from structural analogs in ). It features a central phosphoryl group bonded to two substituted cyclohexyloxy moieties and an aniline group. The cyclohexyl substituents include 5-methyl and 2-isopropyl groups, which confer steric bulk and influence conformational flexibility.
Structural data from crystallographic studies (e.g., a related compound in ) reveal a monoclinic crystal system (space group P21) with lattice parameters a = 8.6934 Å, b = 5.4716 Å, and c = 22.100 Å, and β = 101.006° . The molecule exhibits intermolecular N–H···O hydrogen bonding, which stabilizes its crystal packing and may enhance thermal stability compared to non-hydrogen-bonded analogs.
Properties
IUPAC Name |
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44NO3P/c1-18(2)23-14-12-20(5)16-25(23)29-31(28,27-22-10-8-7-9-11-22)30-26-17-21(6)13-15-24(26)19(3)4/h7-11,18-21,23-26H,12-17H2,1-6H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNNBDMQWZZTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(NC2=CC=CC=C2)OC3CC(CCC3C(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline typically involves the reaction of aniline with a phosphorylating agent in the presence of cyclohexyl groups. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction may produce dephosphorylated compounds .
Scientific Research Applications
N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of organophosphorus derivatives with aromatic amines. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Hydrogen Bonding : Unlike simpler aniline derivatives (e.g., 4-methoxy-2-methylbenzenamine in ), the phosphoryl group enables stronger intermolecular interactions, enhancing crystallinity and stability .
- Comparison with Organophosphates: Phosphate esters like 2-butoxyethanol phosphate (CAS 78-51-3) lack aromaticity and exhibit higher hydrophilicity due to their ester groups, contrasting with the hydrophobic cyclohexyl substituents in the target compound .
Physicochemical and Application-Based Differences
- Solubility: The target compound’s bulky cyclohexyl groups likely reduce water solubility compared to smaller organophosphates (e.g., tributylacetylcitrate, CAS 77-90-7) .
- Thermal Stability: Hydrogen-bonded networks in the crystal structure (as seen in ) suggest higher melting points than non-hydrogen-bonded analogs like bis(2-ethylhexyl) azelate (CAS 103-24-2) .
- Biological Activity : While structurally similar to antiviral prodrugs (e.g., Entry 399 in ), the absence of a fluorinated pyrimidine moiety in the target compound limits direct pharmacological relevance .
Research Findings and Data Tables
Crystallographic Data Comparison
Functional Group Reactivity
| Compound | Electrophilic Susceptibility | Nucleophilic Attack | Oxidative Stability |
|---|---|---|---|
| Target Compound | Low (steric hindrance) | Moderate | High (aromatic/P=O) |
| 4-Methoxy-2-methylbenzenamine | High (electron-rich ring) | High | Moderate |
| Tributylacetylcitrate | None (ester groups) | Low | Low |
Biological Activity
N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline, also known as N-BPMC-Phos, is a synthetic organophosphate compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and the implications of its unique structure.
Chemical Structure and Properties
N-BPMC-Phos has a molecular formula of C₃₁H₄₀N₁O₂P. The compound features a phosphoryl group attached to an aniline moiety, with two 5-methyl-2-(propan-2-yl)cyclohexyl ether groups. The phosphorus atom exhibits a distorted tetrahedral geometry, contributing to the compound's chirality and potential biological activity .
Synthesis
The synthesis of N-BPMC-Phos typically involves the reaction of aniline with a phosphorylating agent in the presence of cyclohexyl groups. The reaction conditions require specific temperature and pressure settings to ensure high yield and purity. Key steps include:
- Formation of Phosphoryl Group : Aniline reacts with a phosphorylating agent.
- Substitution Reaction : Two cyclohexyl ether groups are introduced.
- Purification : The final product is isolated through crystallization .
The biological activity of N-BPMC-Phos is primarily attributed to its interaction with specific molecular targets, potentially modulating various biological processes by inhibiting or activating certain enzymes or receptors. Ongoing research aims to elucidate these pathways further .
Potential Applications
- Medicinal Chemistry : Research indicates that N-BPMC-Phos may possess anti-inflammatory and anticancer properties, making it a candidate for therapeutic applications.
- Chemical Reagent : It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
- Industrial Uses : The compound has potential applications in the production of specialty chemicals and materials .
Comparative Analysis
The uniqueness of N-BPMC-Phos lies in its dual ether substitution on the phosphoryl group, which may enhance its solubility and biological interactions compared to simpler analogs. Below is a comparison table highlighting similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methyl-2-(propan-2-yl)aniline | Structure | Simpler structure without phosphorus |
| 5-Methylphenylphosphinic acid | Structure | More acidic character |
| N-cyclohexyl-N-methyl-aniline | Structure | Lacks phosphorus functionality |
Case Studies and Research Findings
Recent studies have documented the synthesis and characterization of N-BPMC-Phos using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies highlight its potential therapeutic effects and mechanisms of action.
- Anti-inflammatory Activity : Preliminary studies suggest that N-BPMC-Phos may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Anticancer Properties : Research indicates that this compound could induce apoptosis in cancer cells through specific signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
